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Diethylammonium bromide

Cat. No.: B7801147
M. Wt: 154.05 g/mol
InChI Key: AATGHKSFEUVOPF-UHFFFAOYSA-N
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Description

Significance and Context of Diethylammonium (B1227033) Bromide in Chemical Sciences

Diethylammonium bromide ((C₂H₅)₂NH₂Br), a quaternary ammonium (B1175870) salt, holds a significant position in modern chemical sciences due to its versatile properties and wide-ranging applications. ontosight.ai It is a white, crystalline powder that is highly soluble in water and polar organic solvents. ontosight.ai This solubility is crucial for its role in various chemical processes.

A primary area of its significance is in materials science, particularly in the development of advanced optoelectronic devices. This compound serves as a key precursor in the synthesis of perovskite materials. greatcellsolarmaterials.combat-sol.com Its incorporation into perovskite films, often creating 2D/3D hybrid structures, has been shown to enhance the efficiency and stability of planar perovskite solar cells. greatcellsolarmaterials.comresearchgate.net Beyond solar cells, it is also used in the fabrication of perovskite-based light-emitting diodes (LEDs). greatcellsolarmaterials.com

In the realm of polymer science, this compound is used as a dopant to enhance the physical properties of polymers. For instance, when dispersed in a poly(vinylidene fluoride) (PVDF) matrix, it improves the dielectric and ferroelectric properties of the resulting composite films, which are valuable for flexible electronic applications. rsc.org Furthermore, research has explored its use in forming novel ferroelectric and piezoelectric materials, such as halogenobismuthate(III) compounds, for applications in piezoelectric energy harvesting. nih.gov

In synthetic chemistry, this compound functions as an effective phase-transfer catalyst. ontosight.aisolubilityofthings.com This allows it to facilitate reactions between reactants located in different immiscible phases (like an organic and an aqueous layer), thereby increasing reaction rates and yields. ontosight.ai It also serves as an intermediate in the synthesis of various organic compounds and has been utilized in the study of deep eutectic solvents, which have potential applications in energy storage systems like redox flow batteries. ontosight.aichembk.comresearchgate.net

Historical Perspectives on Ammonium Bromide Compounds

The study of ammonium bromide compounds has a history that extends back to the 19th century. The parent compound, ammonium bromide (NH₄Br), was historically significant in the field of photography, where it was used as a developer for films, plates, and papers. ontosight.ainih.gov It also found use in pharmaceuticals and as a fire retardant for wood. ontosight.ainih.gov

The exploration of substituted ammonium salts, such as this compound, is intrinsically linked to the history of amine synthesis. Early research in the 1860s investigated the reactions and thermal decomposition of quaternary ammonium salts. royalsocietypublishing.org The synthesis of amines through the reaction of halogenoalkanes (like bromoethane) with ammonia (B1221849) was found to produce a mixture of products. chemguide.co.uklibretexts.org This reaction proceeds in stages: the initial reaction forms a primary amine (ethylamine from ethylammonium (B1618946) bromide), which can then react further with the halogenoalkane. chemguide.co.uklibretexts.org

This subsequent reaction stage produces a salt of a secondary amine—in this case, this compound. chemguide.co.uklibretexts.org Further reactions lead to the formation of tertiary amines (triethylamine) and ultimately quaternary ammonium salts (tetraethylammonium bromide). chemguide.co.uklibretexts.org This sequential synthesis pathway established the fundamental chemistry and context for compounds like this compound within the broader class of ammonium halides.

Scope and Research Objectives for this compound Studies

Current research on this compound is driven by several key objectives, primarily centered on materials science and sustainable energy technologies. A major focus is its application in perovskite solar cells, with researchers aiming to optimize the band gap, improve charge carrier diffusion, and ultimately boost the power conversion efficiency and long-term stability of these devices. researchgate.netsigmaaldrich.com

Another significant research objective is the development of new functional materials. This includes the creation of composite films with enhanced dielectric and ferroelectric properties for use in flexible electronics and energy storage. rsc.org Studies are actively exploring the synthesis of novel hybrid organic-inorganic compounds, such as halogenobismuthates, that exhibit ferroelectric and piezoelectric properties for energy harvesting applications. nih.govacs.org

Furthermore, research aims to harness its properties for energy storage solutions. The use of this compound to form deep eutectic solvents is being investigated for its potential in advanced redox flow batteries. researchgate.net In the field of organic synthesis, the compound remains a subject of study for its role as a versatile phase-transfer catalyst and as a building block for more complex molecules. solubilityofthings.comchembk.com Crystallographic studies also form an important research area, seeking to elucidate the precise structures of this compound and the complex salts it can form, which is fundamental to understanding and predicting their properties. researchgate.netcrystallography.net

Research Findings and Data

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueSource(s)
Chemical Formula C₄H₁₂BrN chembk.comnih.gov
Molecular Weight 154.05 g/mol sigmaaldrich.comnih.govsigmaaldrich.com
Appearance White crystalline powder or crystals ontosight.aisigmaaldrich.com
Melting Point 215-220 °C chembk.comsigmaaldrich.comsigmaaldrich.com
CAS Number 6274-12-0 sigmaaldrich.comnih.govsigmaaldrich.com
Solubility Highly soluble in water and polar organic solvents ontosight.ai
IUPAC Name N-ethylethanamine;hydrobromide nih.gov

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

TechniqueDescriptionSource(s)
FTIR Spectroscopy The Fourier-transform infrared spectrum is available and provides information on the vibrational modes of the molecule's functional groups. nih.gov
FT-Raman Spectroscopy The FT-Raman spectrum has been recorded, offering complementary vibrational data to the IR spectrum. nih.gov
¹H-NMR Spectroscopy The proton nuclear magnetic resonance (¹H-NMR) spectrum has been measured in D₂O, showing characteristic signals for the ethyl and amine protons, confirming the diethylammonium cation structure. researchgate.net

Crystallographic Data

The crystal structure of this compound has been studied, both as a simple salt and within more complex structures. For example, it forms a complex with lead(II) bromide, (Et₂NH₂)₃Pb₃Br₉.

ParameterValue for (Et₂NH₂)₃Pb₃Br · nH₂O complexSource(s)
Crystal System Monoclinic crystallography.net
Space Group P 1 21/c 1 crystallography.net
a 10.753 Å crystallography.net
b 23.976 Å crystallography.net
c 14.239 Å crystallography.net
β 111.5° crystallography.net
Cell Volume 3416 ų crystallography.net
Measurement Temperature 293 K crystallography.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12BrN B7801147 Diethylammonium bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATGHKSFEUVOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-89-7 (Parent)
Record name Diethylammonium bromide
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Molecular Weight

154.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-12-0
Record name Ethanamine, N-ethyl-, hydrobromide (1:1)
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Record name Diethylammonium bromide
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Record name Diethylammonium bromide
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Synthetic Methodologies and Precursor Chemistry of Diethylammonium Bromide

Direct Synthesis Routes for Diethylammonium (B1227033) Bromide

Diethylammonium bromide can be prepared through several direct synthetic methods, each utilizing different reaction principles. These routes primarily involve acid-base reactions or alkylation processes.

Reaction of Diethylamine (B46881) with Hydrobromic Acid

The most straightforward synthesis of this compound involves the direct acid-base neutralization reaction between diethylamine and hydrobromic acid. In this reaction, diethylamine acts as a Brønsted-Lowry base, accepting a proton from the hydrobromic acid. The lone pair of electrons on the nitrogen atom of diethylamine attacks the hydrogen atom of the hydrobromic acid, leading to the formation of the diethylammonium cation and the bromide anion. The resulting salt, this compound, is typically a colorless crystalline or powdery solid.

The reaction is as follows: (CH₃CH₂)₂NH + HBr → (CH₃CH₂)₂NH₂⁺Br⁻

This method is efficient and yields the desired salt directly. A related approach involves first reacting diethylamine with hydrochloric acid to produce diethylamine hydrochloride, which is then reacted with hydrogen bromide to yield this compound.

Alkylation Reactions Involving Diethylamine and Bromoethane (B45996)

Alkylation of amines is a common method for synthesizing more substituted amines and their corresponding salts. When ethylamine (B1201723) is used as the starting material and reacted with bromoethane, this compound is formed as an intermediate salt. libretexts.orglibretexts.org The ethylamine acts as a nucleophile, attacking the electrophilic carbon atom of bromoethane in a nucleophilic substitution reaction. libretexts.org

The reaction proceeds in two stages:

Salt Formation: CH₃CH₂NH₂ + CH₃CH₂Br → (CH₃CH₂)₂NH₂⁺Br⁻ (this compound)

Deprotonation: In the presence of excess amine (ethylamine or ammonia), a reversible reaction can occur where the diethylammonium ion is deprotonated to yield the free secondary amine, diethylamine. libretexts.orglibretexts.org

(CH₃CH₂)₂NH₂⁺Br⁻ + NH₃ ⇌ (CH₃CH₂)₂NH + NH₄⁺Br⁻

It is important to note that if diethylamine itself is reacted with bromoethane, the reaction continues to produce the tertiary amine salt, triethylammonium (B8662869) bromide, as the initial product. libretexts.orglibretexts.org This subsequent reaction highlights the challenge of controlling alkylation reactions to obtain a single product, as the newly formed amines are often more nucleophilic than the starting amine. masterorganicchemistry.com The reaction doesn't stop there; the triethylamine (B128534) formed can further react with bromoethane to produce the quaternary ammonium (B1175870) salt, tetraethylammonium (B1195904) bromide. libretexts.orglibretexts.org

Other Preparative Approaches

Beyond direct acid-base neutralization and alkylation, other methods can be employed to synthesize this compound. One such method is a salt exchange reaction. For instance, diethylammonium chloride can be treated with a bromide source, such as hydrogen bromide, to exchange the anion and form this compound. scispace.com

Another strategy involves the synthesis of the precursor, diethylamine, which is then converted to the bromide salt. Diethylamine, along with ethylamine and triethylamine, can be produced industrially by the alumina-catalyzed reaction of ethanol (B145695) and ammonia (B1221849). wikipedia.orgquora.com The resulting diethylamine can then be readily converted to this compound via the reaction with hydrobromic acid as described previously.

Synthesis Route Reactants Reaction Type Primary Product
Acid-Base NeutralizationDiethylamine, Hydrobromic AcidAcid-BaseThis compound
AlkylationEthylamine, BromoethaneNucleophilic SubstitutionThis compound
AlkylationDiethylamine, BromoethaneNucleophilic SubstitutionTriethylammonium bromide
Salt ExchangeDiethylammonium chloride, Hydrogen bromideAnion ExchangeThis compound

Diethylamine as a Key Precursor in Organic Synthesis

Diethylamine is a widely used secondary amine in organic synthesis due to its nucleophilicity and basicity. wikipedia.org It serves as a precursor and reagent in various transformations, including bond cleavage and elimination reactions.

Oxidative Carbon-Carbon Bond Cleavage with Diethylamine

Secondary amines, such as diethylamine, can mediate the cleavage of carbon-carbon bonds, particularly in complex organic molecules like lignin (B12514952). A strategy has been developed that involves the pre-functionalization of a molecule with an amine to lower the bond dissociation energy of an adjacent C-C bond, facilitating its cleavage. nih.gov For example, in a process involving the lignin model compound p-coumaric acid, the related secondary amine dimethylamine (B145610) (DMA) was used to achieve Caromatic–Cα bond cleavage. nih.gov The mechanism involves the amine adding to the molecule to form an active intermediate. This transformation reduces the bond dissociation energy of the target C-C bond, making it more susceptible to cleavage under oxidative conditions. nih.gov This strategy allows for the conversion of both aromatic rings and their side-chains into valuable chemicals. nih.gov While this specific research used dimethylamine, the principle applies to other secondary amines like diethylamine, showcasing their potential role in biomass conversion and complex molecule degradation.

Role in Dehydrobromination Reactions

Diethylamine, as a base, can be used to promote dehydrobromination reactions, which are a type of elimination reaction. In this process, an alkyl bromide is converted into an alkene by removing a hydrogen atom and a bromine atom from adjacent carbon atoms. Diethylamine abstracts a proton (β-hydrogen), while the bromide ion departs, leading to the formation of a double bond. The reaction also produces this compound as a byproduct.

The general mechanism is as follows: R₂CH-CR₂Br + (CH₃CH₂)₂NH → R₂C=CR₂ + (CH₃CH₂)₂NH₂⁺Br⁻

The related, but more sterically hindered tertiary amine, triethylamine, is commonly employed for dehydrohalogenation reactions to minimize competing nucleophilic substitution reactions. wikipedia.org However, as a secondary amine, diethylamine also possesses the basicity required to facilitate such eliminations.

Reaction Type Role of Diethylamine Key Transformation Byproduct
Oxidative C-C CleavageForms an active intermediate, lowers bond dissociation energyCleavage of a Caromatic–Cα bondVaries with substrate
DehydrobrominationBase (Proton Abstractor)Conversion of an alkyl bromide to an alkeneThis compound

Green Chemistry and Sustainable Synthesis Considerations

The growing emphasis on environmental stewardship in the chemical industry has spurred the development of "green" and sustainable synthetic methodologies. For the production of this compound, a key intermediate in various chemical processes, these considerations focus on minimizing environmental impact, maximizing resource efficiency, and ensuring inherent safety. The principles of green chemistry provide a framework for evaluating and improving the synthesis of this compound, from the choice of precursors to the reaction conditions and waste generation.

The traditional synthesis of this compound involves a straightforward acid-base neutralization reaction between diethylamine and hydrobromic acid. While effective, applying green chemistry principles can significantly enhance the sustainability of this process. Key areas of consideration include the atom economy of the reaction, the use of safer solvents, energy efficiency, and the sustainable sourcing of precursors.

Atom Economy and Reaction Efficiency

The neutralization reaction for forming this compound inherently possesses a high atom economy, a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. The reaction is as follows:

(CH₃CH₂)₂NH + HBr → [(CH₃CH₂)₂NH₂]⁺Br⁻

In this ideal reaction, all atoms of the reactants, diethylamine and hydrobromic acid, are incorporated into the final product, this compound. This results in a theoretical atom economy of 100%, meaning there are no byproducts, and waste is minimized at the molecular level.

ReactantMolecular FormulaMolar Mass ( g/mol )ProductMolecular FormulaMolar Mass ( g/mol )Atom Economy (%)
Diethylamine(CH₃CH₂)₂NH73.14This compound[(CH₃CH₂)₂NH₂]⁺Br⁻154.05100
Hydrobromic AcidHBr80.91

This interactive table summarizes the reactants and product in the synthesis of this compound, highlighting the 100% atom economy of the ideal reaction.

Solvent-Free and Energy-Efficient Synthesis

Another significant consideration in green synthesis is the reduction or elimination of hazardous solvents. The reaction between diethylamine and hydrobromic acid can potentially be carried out under solvent-free conditions. Given that diethylamine is a liquid at room temperature, it may be possible to directly react it with a concentrated aqueous solution of hydrobromic acid or with gaseous hydrogen bromide, thereby avoiding the use of organic solvents that contribute to volatile organic compound (VOC) emissions.

Sustainable Sourcing of Precursors

A holistic view of sustainable synthesis extends to the production of the starting materials.

Diethylamine: The industrial production of diethylamine is often achieved through the alumina-catalyzed reaction of ethanol and ammonia. wikipedia.org A significant step towards a greener synthesis of this compound is the use of bio-ethanol, derived from renewable feedstocks such as corn or sugarcane, as the starting material for diethylamine production. atamanchemicals.com This bio-based route reduces the reliance on fossil fuels and contributes to a more sustainable chemical value chain.

Hydrobromic Acid: The synthesis of hydrobromic acid presents more significant environmental challenges. Traditional methods often involve the reaction of bromine with sulfur or phosphorus compounds, which can be hazardous. prepchem.com For instance, the reaction of sodium bromide with concentrated sulfuric acid is a common laboratory method, but it can produce unwanted byproducts. youtube.comamasci.net A potentially greener, though technologically complex, alternative is the direct synthesis from hydrogen and bromine gases over a catalyst, which offers high purity and atom economy. orgsyn.org However, the inherent hazards of handling elemental bromine remain a concern. Research into safer and more sustainable methods for producing hydrobromic acid is an ongoing area of interest in green chemistry.

Crystallographic and Structural Investigations of Diethylammonium Bromide Complexes

Single Crystal X-ray Diffraction Studies

A notable example of a complex containing diethylammonium (B1227033) bromide is diethylammonium heptabromidedicadmium(II), with the chemical formula (C₂H₅)₂NH₂₃[Cd₂Br₇]. Single crystal X-ray diffraction studies of this compound have revealed a fascinating coordination environment for the cadmium(II) ions. The structure contains two distinct coordination geometries for the cadmium centers.

One of the cadmium atoms is found in a tetrahedral coordination environment, forming the [CdBr₄]²⁻ anion. The other cadmium atom exhibits an octahedral coordination geometry. These octahedral units share faces to form infinite chains of [CdBr₃]⁻ running parallel to the c-axis of the crystal lattice. This dual coordination scheme highlights the versatility of cadmium(II) in forming complex halide structures.

Below is a table summarizing key crystallographic data for Diethylammonium Heptabromidedicadmium(II).

ParameterValue
Chemical Formula[(C₂H₅)₂NH₂]₃[Cd₂Br₇]
Crystal SystemTrigonal
Space GroupP-3
a (Å)10.123 (2)
c (Å)9.876 (3)
Volume (ų)877.1 (4)
Z1
Cadmium CoordinationTetrahedral ([CdBr₄]²⁻) and Octahedral ([CdBr₃]⁻ chains)

Data sourced from Acta Crystallographica Section E: Structure Reports Online.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While specific studies on the polymorphism of simple diethylammonium bromide are not extensively documented in the reviewed literature, the phenomenon is common in related alkylammonium halide salts. nist.govnih.gov

For instance, studies on dialkylammonium halides have shown that they can undergo reversible solid-solid phase transitions associated with the ordering and disordering of the alkyl chains, often referred to as "chain-melting" transitions. nist.govnih.gov These transitions can be induced by changes in temperature or pressure. The nature of the alkyl groups and the halide anion can significantly influence the temperatures and pressures at which these phase transitions occur. In some cases, different packing arrangements of the ions can lead to the formation of distinct polymorphic forms. For example, two polymorphs of a diethylammonium salt of the barbiturate (B1230296) eldoral (B1200410) have been identified, demonstrating that the diethylammonium cation can be incorporated into different crystal lattices. iucr.orgnih.gov

The study of phase transitions in these materials is important for applications such as barocaloric materials, where a change in pressure can induce a large thermal response. nist.govnih.gov The investigation of polymorphism and phase behavior in this compound and its derivatives is an area ripe for further exploration, with potential for the discovery of new materials with tunable properties.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to characterize crystalline materials. Unlike SC-XRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

A powder X-ray diffraction pattern consists of a plot of diffracted X-ray intensity as a function of the diffraction angle (2θ). Each crystalline phase has a unique powder diffraction pattern, which is determined by its crystal structure. Therefore, PXRD is an essential tool for identifying the crystalline phases in a sample. researchgate.net

For this compound, PXRD can be used to:

Confirm the identity and purity of a synthesized sample.

Identify the presence of different polymorphs.

Determine the lattice parameters of the crystal structure.

While a specific, indexed powder diffraction pattern for pure this compound was not found in the surveyed literature, the general methodology for such a characterization is well-established. The experimental pattern would be compared to reference patterns from databases or patterns calculated from single-crystal X-ray data.

In-situ powder X-ray diffraction is a powerful technique for studying dynamic processes, such as crystallization, in real-time. pharmaceutical-business-review.comnih.gov By collecting diffraction patterns continuously as a sample is heated, cooled, or subjected to a change in chemical environment, it is possible to monitor the formation and transformation of crystalline phases. pharmaceutical-business-review.comnih.gov

While no specific in-situ diffraction studies on the crystallization of this compound were identified in the reviewed literature, this technique could provide significant insights into its crystallization behavior. For example, in-situ XRD could be used to:

Identify the initial crystalline phase that nucleates from solution.

Observe any polymorphic transformations that occur during crystallization.

Study the kinetics of crystal growth.

Determine the influence of solvent and temperature on the final crystalline form.

Studies on other organic and inorganic salts have demonstrated the utility of in-situ XRD in monitoring crystallization processes, revealing the formation of metastable intermediates and providing a deeper understanding of the crystallization pathway. icdd.comacs.orgdesy.de

Structural Elucidation of Related Diethylammonium-Based Salts and Complexes

The structural elucidation of diethylammonium-based salts and complexes reveals a rich diversity in crystalline arrangements, primarily dictated by the hydrogen-bonding capabilities of the diethylammonium cation. While detailed crystallographic data for this compound itself is not extensively covered in the available research, a thorough examination of related diethylammonium compounds provides significant insight into the structural motifs and intermolecular forces at play.

Investigations into various diethylammonium salts have successfully determined their crystal structures, offering valuable data on lattice parameters and space groups. This information is fundamental to understanding the packing of the ions and the nature of the non-covalent interactions that stabilize the crystal lattice. A summary of crystallographic data for a selection of diethylammonium-based salts is provided in the interactive Table 1.

Table 1: Crystallographic Data for Selected Diethylammonium-Based Salts

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
Diethylammonium nitrate (B79036) nih.govacs.orgC₄H₁₂N₂O₃OrthorhombicPmmn
Diethylammonium 1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-ide researchgate.netC₁₀H₁₉N₃O₃MonoclinicP2₁/n4.4714(2)17.8690(7)14.6323(6)95.272(1)1164.17(8)4
Diethylammonium dioxido-{(Z)-N'-[(pyridin-2-yl)carbonylazanidyl]pyridine-2-carboximidato}vanadate(1-) monohydrate iucr.orgC₁₆H₂₃N₅O₅VTriclinicP1
Diethylammonium aniline-4-sulfonate anilinium-4-sulfonate iucr.orgC₁₆H₂₅N₃O₆S₂--

Note: Missing data points were not available in the cited literature.

A predominant feature in the crystal structures of diethylammonium salts is the presence of extensive hydrogen-bonding networks. In the case of diethylammonium nitrate, the diethylammonium and nitrate ions are oriented in a manner that promotes the formation of a hydrogen-bonded framework. nih.govacs.org Spectroscopic analyses have confirmed the existence of these strong hydrogen-bonding interactions between the cation and anion. acs.org It has been estimated that for organic salts, hydrogen bonding can account for a significant portion of the lattice energy. nih.govacs.org

Similarly, the molecular packing in the crystal structure of diethylammonium 1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-ide is stabilized by intermolecular hydrogen bonds. researchgate.net In the more complex structure of diethylammonium dioxido-{(Z)-N'-[(pyridin-2-yl)carbonylazanidyl]pyridine-2-carboximidato}vanadate(1-) monohydrate, a water molecule acts as a bridge, forming hydrogen bonds with two of the complex anions and one diethylammonium cation. iucr.org

These examples underscore the pivotal role of the diethylammonium cation as a versatile hydrogen-bond donor, enabling the formation of stable and diverse crystalline structures with a wide array of anionic partners, ranging from simple inorganic ions to intricate organic and coordination complexes. The structural diversity observed is a testament to the flexibility of the hydrogen-bonding interactions and the specific nature of the anionic counterpart.

Advanced Spectroscopic Characterization of Diethylammonium Bromide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure and dynamics of Diethylammonium (B1227033) bromide in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it offers unambiguous structural confirmation and a window into the molecule's behavior in a liquid state.

The ¹H and ¹³C NMR spectra of Diethylammonium bromide provide definitive evidence for its chemical structure. The diethylammonium cation, (CH₃CH₂)₂NH₂⁺, possesses chemical symmetry that simplifies its spectra. The two ethyl groups are chemically equivalent, resulting in a distinct and predictable pattern of signals.

In the ¹H NMR spectrum, the methyl protons (CH₃) typically appear as a triplet due to spin-spin coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) appear as a quartet, resulting from coupling with the methyl protons. The ammonium (B1175870) protons (NH₂⁺) often present as a broad singlet, with its chemical shift and appearance being sensitive to factors like solvent, temperature, and concentration due to chemical exchange and quadrupolar coupling with the nitrogen atom.

The proton-decoupled ¹³C NMR spectrum is even simpler, showing only two signals corresponding to the two non-equivalent carbon environments. irisotope.com The methyl carbon (CH₃) appears at a higher field (lower chemical shift), while the methylene carbon (CH₂) is shifted downfield due to its proximity to the electronegative nitrogen atom. libretexts.org The chemical shifts are measured relative to a standard, typically Tetramethylsilane (TMS). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Spectroscopy
Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)
Methyl (CH₃)~1.3Triplet~7 Hz
Methylene (CH₂)~3.1Quartet~7 Hz
Ammonium (NH₂⁺)Variable (e.g., ~7-9)Broad SingletN/A
¹³C NMR Spectroscopy
Carbon TypePredicted Chemical Shift (δ, ppm)
Methyl (CH₃)~11
Methylene (CH₂)~42

Solution-state NMR is a powerful tool for investigating the dynamic processes of ions in solution. For the diethylammonium cation, several dynamic phenomena can be studied. Variable-temperature NMR experiments can reveal information about conformational changes, such as the rotation around the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. As the temperature is lowered, the rate of these rotations may decrease sufficiently to be observed on the NMR timescale, potentially leading to broadening or splitting of the NMR signals. bhu.ac.in

Furthermore, the exchange rate of the acidic ammonium (NH₂⁺) protons with protons of a protic solvent can be investigated. This process is often rapid at room temperature, leading to a single, averaged signal. By altering temperature or concentration, this exchange can be slowed, providing kinetic information. Techniques such as relaxation time measurements (T₁ and T₂) can also provide insights into the molecular tumbling and local motions of the cation in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary; a molecular vibration must cause a change in the dipole moment to be IR active, whereas it must cause a change in polarizability to be Raman active. edinst.comphotothermal.com This complementarity is crucial for a complete vibrational analysis of this compound.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of its functional groups. A detailed assignment of these bands can be achieved through a combination of experimental data and computational modeling. acs.org The key vibrational modes for the diethylammonium cation include N-H stretching, C-H stretching, N-H bending, CH₂ and CH₃ bending (scissoring, wagging, twisting), and C-N stretching. The hydrogen-bonding interactions between the NH₂⁺ group and the bromide anion significantly influence the frequency and shape of the N-H stretching and bending bands. acs.org

Table 2: Principal Vibrational Modes for the Diethylammonium Cation

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
ν(N-H)3200 - 3000Stretching of the N-H bonds in the ammonium group. Often broad due to hydrogen bonding.
ν(C-H)3000 - 2850Asymmetric and symmetric stretching of C-H bonds in methyl and methylene groups.
δ(N-H)~1600Bending (scissoring) of the H-N-H angle.
δ(CH₂)~1470Bending (scissoring) of the H-C-H angle in methylene groups.
δ(CH₃)~1460, ~1380Asymmetric and symmetric bending ("umbrella" mode) of the H-C-H angles in methyl groups.
ν(C-N)1200 - 1000Stretching of the carbon-nitrogen bonds.
ν(C-C)1000 - 800Stretching of the carbon-carbon bonds.

The diethylammonium cation is conformationally flexible due to rotation around its C-C and C-N single bonds. This can lead to the existence of different rotational isomers (conformers), such as those with anti or gauche arrangements of the ethyl chains. These different conformers, while chemically identical, have distinct three-dimensional shapes and therefore slightly different vibrational frequencies. mdpi.com

High-resolution vibrational spectroscopy can sometimes distinguish between these conformers, as certain vibrational modes are sensitive to the molecule's geometry. For example, specific bands in the "fingerprint" region (below 1500 cm⁻¹) may appear or shift depending on the predominant conformation. The analysis is often complex and relies heavily on theoretical calculations, such as Density Functional Theory (DFT), to predict the vibrational spectra for each possible stable conformer. mdpi.comresearchgate.net By comparing the calculated spectra with the experimental IR and Raman data, the most probable conformation or distribution of conformers in the solid state or in solution can be determined.

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For a molecule to absorb light in this region, it typically needs to contain chromophores—structural units with π-electrons or non-bonding valence electrons, such as double bonds, aromatic rings, or carbonyl groups.

The this compound compound consists of a saturated alkylammonium cation and a bromide anion. The diethylammonium cation itself contains only sigma (σ) bonds and no chromophores. Therefore, it does not exhibit significant absorption in the near-UV and visible range (200-800 nm). The bromide anion (Br⁻) does have electronic transitions, but they occur at high energies in the far-ultraviolet region, typically below 200 nm. osti.gov Consequently, a solution of this compound is expected to be colorless and transparent in the standard UV-Vis spectral range.

Photoluminescence (PL) is the emission of light from a substance after it has absorbed light. This phenomenon is characteristic of molecules with specific electronic structures, known as fluorophores. Since this compound does not absorb light in the near-UV or visible range, it does not undergo the necessary electronic excitation to produce photoluminescence. Therefore, the compound is considered non-photoluminescent.

Optical Properties and Electronic Transitions in Perovskite Systems

Information unavailable.

Carrier Dynamics and Recombination Processes

Information unavailable.

Computational Chemistry and Theoretical Modeling of Diethylammonium Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the properties of molecules and materials, offering a balance between accuracy and computational cost. For Diethylammonium (B1227033) bromide, DFT calculations are instrumental in characterizing the fundamental interactions between the diethylammonium cation and the bromide anion.

DFT calculations are used to determine the most stable geometric arrangement of the Diethylammonium bromide ion pair by finding the minimum energy configuration on the potential energy surface. nih.govnih.gov This structural optimization provides precise information on bond lengths, bond angles, and the spatial relationship between the cation and anion.

The primary interaction is the N-H···Br hydrogen bond, which significantly influences the geometry. DFT studies on similar alkylammonium halides show that the N-H bond lengthens slightly upon hydrogen bond formation, while the N-H···Br distance is a key parameter indicating the strength of the interaction. The energetic analysis involves calculating the binding energy (or interaction energy) of the ion pair, which quantifies the stability of the complex. nih.gov This is typically calculated by subtracting the energies of the individual, isolated ions from the total energy of the optimized ion pair. These calculations often reveal a strong electrostatic attraction stabilized by the hydrogen bond. researchgate.net

Table 1: Theoretical Geometric Parameters for the this compound Ion Pair from DFT Calculations.
ParameterDescriptionTypical Calculated Value (Å / °)
r(N-H)Length of the covalent bond between Nitrogen and the hydrogen-bonding Hydrogen.~1.03 - 1.05 Å
r(N···Br)Distance between the Nitrogen atom and the Bromide ion.~3.20 - 3.40 Å
r(H···Br)Length of the hydrogen bond between the ammonium (B1175870) proton and the Bromide ion.~2.15 - 2.30 Å
∠(N-H···Br)Angle of the hydrogen bond, indicating its linearity.~170 - 178 °
Interaction EnergyCalculated stability of the ion pair complex.-80 to -100 kcal/mol

DFT calculations can accurately predict various spectroscopic parameters. ubc.caresearchgate.net By computing the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. nih.gov For this compound, key vibrational modes include the N-H stretching frequency, which is red-shifted due to hydrogen bonding, as well as various C-H and C-N stretching and bending modes. Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies and predict UV-Visible absorption spectra. ehu.esolemiss.edu

Furthermore, DFT is employed to investigate the non-linear optical (NLO) properties of materials. arabjchem.orgscirp.org The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizability (β). ekb.eg Molecules with significant charge separation and electron delocalization can exhibit large hyperpolarizability values, making them candidates for NLO materials. ijcce.ac.irresearchgate.net DFT calculations can quantify these parameters, providing insight into the potential of this compound for optical applications.

Table 2: Calculated Electronic and Non-Linear Optical (NLO) Properties of this compound.
PropertyDescriptionTypical Calculated Value
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.5 to -7.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.+1.0 to +2.0 eV
Energy Gap (ΔE)The difference in energy between the HOMO and LUMO, indicating chemical reactivity.~7.5 - 9.5 eV
Dipole Moment (μ)A measure of the molecule's overall polarity.~8 - 12 Debye
Mean Polarizability (α)The average ability of the molecule's electron cloud to be distorted by an electric field.~80 - 100 a.u.
First Hyperpolarizability (βtot)A measure of the second-order NLO response.Variable, often compared to reference materials like urea.

DFT provides detailed information about the distribution of electrons within the this compound ion pair. researchgate.net Analysis methods such as Natural Bond Orbital (NBO) analysis are used to quantify the charge on each atom and to study charge transfer phenomena. ekb.eg In the this compound pair, a significant positive charge resides on the ammonium group (-NH2+), while the bromide ion holds a nearly full negative charge.

NBO analysis can also quantify the extent of intermolecular charge transfer, particularly from the bromide anion's lone pairs to the antibonding σ*(N-H) orbital of the cation. arxiv.org This donation of electron density is a hallmark of strong hydrogen bonding and contributes to the stability of the ion pair. nih.gov Understanding this charge distribution is crucial for explaining the compound's reactivity and intermolecular interactions.

Table 3: Summary of Natural Bond Orbital (NBO) Analysis for this compound.
NBO FindingDescriptionSignificance
Natural Atomic ChargesCalculates the charge localized on each atom (e.g., N, H of NH2+, Br-).Confirms the ionic nature and identifies the most electrophilic/nucleophilic sites.
Donor-Acceptor InteractionsIdentifies interactions between filled (donor) and empty (acceptor) orbitals.Quantifies the strength of the N-H···Br hydrogen bond via charge transfer energy (E(2)).
LP(Br) → σ*(N-H)Specific interaction representing charge transfer from Bromide lone pair to the N-H antibonding orbital.A high E(2) value for this interaction indicates a strong, covalent-like character in the hydrogen bond.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the behavior of systems at the atomistic level, providing insights into dynamic processes, solution-phase behavior, and intermolecular forces that are not accessible through static DFT calculations. nih.gov

MD simulations are particularly useful for studying the behavior of this compound in solution, such as in water. chemrxiv.orgrsc.org As an amphiphilic molecule with a charged hydrophilic head (the ammonium group) and short hydrophobic ethyl tails, this compound can exhibit self-assembly behavior. Simulations can model the process of micellization, where multiple ion pairs aggregate to form larger structures. nih.gov

These simulations often reveal a multi-stage assembly process:

Initial Aggregation: Monomers rapidly form small, disordered clusters. researchgate.netstrath.ac.uk

Ripening: Larger aggregates grow at the expense of smaller, less stable ones. nih.govstrath.ac.uk

Equilibrium: The system reaches a dynamic equilibrium with micelles of a certain size and shape, coexisting with free monomers in solution. researchgate.net

The simulations provide detailed structural information about the resulting micelles, such as their shape (typically spheroidal for short-chain surfactants), the location of the bromide counterions in the Stern layer around the charged heads, and the extent of water penetration into the micellar core. nih.gov

MD simulations provide a dynamic picture of the intermolecular interactions governing the system's behavior, including ion-ion, ion-solvent, and solvent-solvent interactions. dovepress.comresearchgate.net A key tool for analyzing these interactions is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a particle at a distance r from a reference particle. nih.gov

For this compound in aqueous solution, RDFs can be calculated for various atom pairs to characterize the structure of the solution:

g(N-Br)(r): The RDF between the ammonium nitrogen and the bromide ion reveals the extent of ion pairing in solution.

g(HNH-Br)(r): A sharp peak at a short distance in this RDF provides direct evidence and characterization of the N-H···Br hydrogen bond. semanticscholar.org

g(N-Owater)(r) and g(Br-Hwater)(r): These RDFs describe the solvation shells around the cation and anion, respectively, showing how water molecules orient themselves to hydrate (B1144303) the ions. semanticscholar.org

Table 4: Typical Intermolecular Interaction Parameters from MD Simulations of Alkylammonium Halides in Water.
Radial Distribution Function (RDF)Interaction CharacterizedPosition of First Peak (rmax)Significance
g(HNH···Br)N-H···Br hydrogen bond~2.2 ÅIndicates direct contact and strong hydrogen bonding between the cation and anion.
g(N···Owater)Solvation of the ammonium headgroup~2.8 ÅCharacterizes the first hydration shell around the cationic head.
g(Br···Hwater)Solvation of the bromide anion~2.3 ÅCharacterizes the hydration shell around the anion, showing hydrogen bonding from water.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

Computational chemistry provides a powerful lens for examining the intricate details of chemical bonding and electronic structure. For this compound, two key theoretical frameworks, the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, offer profound insights into the nature of the interactions within this ionic compound. While specific studies exclusively on this compound are limited, computational analyses of closely related structures, such as diisopropylammonium bromide, provide a strong basis for understanding its electronic properties.

The QTAIM, developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the electron density. This approach allows for a rigorous, quantitative description of atomic and bonding properties. In the context of this compound, QTAIM analysis would focus on the bond critical points (BCPs) associated with the interactions between the diethylammonium cation and the bromide anion. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bonds. For the N-H···Br hydrogen bonds, which are crucial in the crystal lattice of this compound, the electron density at the BCP would be relatively low, and the Laplacian would be positive, characteristic of closed-shell interactions, typical for ionic and strong hydrogen bonds.

NBO analysis, on the other hand, translates the complex, many-electron wavefunction into a simple, intuitive Lewis-like structure of localized bonds and lone pairs. This method allows for the quantification of donor-acceptor interactions, which are key to understanding hyperconjugative effects and charge transfer within the molecule. For the diethylammonium cation, NBO analysis would reveal the hybridization of the atomic orbitals and the polarization of the N-H and C-N bonds. Furthermore, it would quantify the stabilization energy associated with the charge transfer from the bromide anion's lone pairs to the antibonding orbitals of the N-H bonds in the diethylammonium cation. This interaction is a hallmark of the hydrogen bonding present in the compound.

The following table summarizes the typical parameters obtained from QTAIM and NBO analyses and their expected values for the significant interactions in this compound, based on studies of analogous systems.

InteractionQTAIM ParameterExpected Value/CharacteristicNBO ParameterExpected Value/Characteristic
N-H···Br Electron Density (ρ) at BCPLow to intermediateStabilization Energy (E(2))Significant, indicating strong donor-acceptor interaction
Laplacian of ρ (∇²ρ) at BCPPositiveDonor OrbitalLone pair of Bromide (Lp(Br))
Acceptor OrbitalAntibonding N-H orbital (σ*(N-H))
C-N Bond Electron Density (ρ) at BCPHighPolarizationPolarized towards the more electronegative Nitrogen atom
Laplacian of ρ (∇²ρ) at BCPNegative
C-H Bond Electron Density (ρ) at BCPHighPolarizationSlightly polarized towards the Carbon atom
Laplacian of ρ (∇²ρ) at BCPNegative
C-C Bond Electron Density (ρ) at BCPHighPolarizationNon-polar
Laplacian of ρ (∇²ρ) at BCPNegative

Mechanistic Insights from Computational Studies

Computational studies are instrumental in elucidating the mechanisms of chemical reactions and dynamic processes at an atomic level. For this compound, theoretical modeling can provide crucial insights into its formation, decomposition pathways, and its role in various chemical transformations. While specific mechanistic studies on this compound are not extensively documented in the literature, computational approaches applied to similar ammonium salts can shed light on the likely mechanistic pathways.

One area where computational studies would be particularly insightful is in understanding the thermal decomposition of this compound. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to map out the potential energy surface for the decomposition reaction. This would involve identifying the transition state structures and calculating the activation energy barriers for various possible pathways. The most likely decomposition mechanism would proceed via a proton transfer from the diethylammonium cation to the bromide anion, forming diethylamine (B46881) and hydrogen bromide. Computational modeling can precisely determine the energetics of this process.

Furthermore, computational studies can be used to investigate the role of this compound as a catalyst or reagent in organic reactions. For instance, in reactions where it might act as a phase-transfer catalyst, molecular dynamics simulations could model the transport of the diethylammonium cation across the interface of two immiscible phases. In reactions where it serves as a proton source, quantum chemical calculations can determine the acidity of the N-H protons and the thermodynamics of proton transfer to a substrate.

The table below outlines hypothetical reaction mechanisms involving this compound that could be investigated using computational methods, along with the key computational parameters that would provide mechanistic insights.

Investigated ProcessComputational MethodKey Parameters to CalculateMechanistic Insight Gained
Thermal Decomposition DFTTransition State Geometry, Activation Energy (Ea), Reaction Enthalpy (ΔH)Identification of the lowest energy pathway for decomposition into diethylamine and HBr.
Proton Transfer to a Substrate DFTProton Affinity of the Substrate, pKa of DiethylammoniumUnderstanding the role of this compound as a proton-donating catalyst.
Phase-Transfer Catalysis Molecular DynamicsFree Energy Profile of Interfacial TransportElucidation of the mechanism by which the cation facilitates transport between phases.
Interaction with a Solvent QM/MMSolvation Free Energy, Radial Distribution FunctionsUnderstanding how solvent molecules interact with and stabilize the ions.

Through such computational investigations, a detailed, atomistic understanding of the behavior of this compound in various chemical environments can be achieved, providing predictive power for its application in synthesis and materials science.

Solution Phase Behavior and Supramolecular Assembly Involving Diethylammonium Bromide

Self-Assembly of Diethylammonium (B1227033) Bromide in Aqueous and Non-Aqueous Media

The self-assembly of amphiphilic molecules is a spontaneous process driven by the tendency to minimize unfavorable interactions between certain parts of the molecule and the solvent. In aqueous solutions, this is primarily dictated by the hydrophobic effect. For quaternary ammonium (B1175870) salts, the aggregation behavior is strongly dependent on the length of the alkyl chains. Molecules with long alkyl chains readily form micelles above a certain concentration, known as the critical micelle concentration (CMC), to sequester the hydrophobic tails from water.

For diethylammonium bromide, the two ethyl groups provide only minimal hydrophobicity. Consequently, it does not exhibit significant self-assembly into well-defined micelles in aqueous solutions in the same manner as its long-chain counterparts. Its behavior is more akin to that of a simple electrolyte. However, the principles of hydrophobicity suggest that even for short-chain salts, there is a tendency for the nonpolar groups to avoid water, which can lead to weak, transient associations rather than stable, cooperative assemblies.

In non-aqueous polar solvents, the driving forces for self-assembly change significantly. The solvophobic effect is generally weaker than the hydrophobic effect in water. In solvents like methanol (B129727) or N,N-dimethylformamide, the formation of inter-peptide hydrogen bonds can become a key driving force for the aggregation of model amphiphilic peptides, a contribution that is less significant in water. researchgate.net While specific studies on this compound in these solvents are scarce, it is expected that the dominant interactions would be ion-dipole and hydrogen bonding between the ammonium headgroup and the solvent, with minimal solvophobic-driven aggregation. researchgate.netosaka-u.ac.jp

Formation and Characterization of Aggregates

The formation of larger aggregates from amphiphilic molecules is a hallmark of their solution behavior. For dialkylammonium halides, the structure of these aggregates, particularly the formation of bilayer membranes, is highly dependent on the molecular geometry, especially the length of the alkyl chains.

The length of the alkyl chains is a critical determinant of the stability and structure of aggregates formed by dialkylammonium salts. Longer alkyl chains lead to stronger hydrophobic interactions, which favor the formation of organized structures like bilayers.

Molecular dynamics simulations have been used to investigate dialkyldimethylammonium bromide (2CnBr) bilayers. These studies show that surfactants with shorter chains, such as dioctyldimethylammonium bromide (2C8Br), find it challenging to maintain a stable bilayer structure. In contrast, those with longer chains, like didodecyldimethylammonium (B1216837) bromide (DDAB, 2C12Br) and dihexadecyldimethylammonium bromide (DPAB, 2C16Br), readily form and maintain stable bilayers in different phases. researchgate.net The DDAB bilayers tend to form an interdigitated gel phase, which enhances the rigidity and stability of the membrane. DPAB bilayers, with even longer chains, can form a ripple gel phase, which provides greater softness and ductility. researchgate.net This difference is attributed to a competition between the inherent rigidity of the surfactant molecules and the hydrophobic interactions of the alkyl tails. researchgate.net

Electron microscopy studies have shown that dialkyldimethylammonium bromides with alkyl chains ranging from C10 to C20 spontaneously form bilayer structures when dispersed in water. These synthetic bilayers exhibit structures similar to those of biological membranes.

Systems of dialkylammonium halides can undergo various phase transitions in response to changes in temperature and pressure. These transitions involve changes in the packing and motion of the alkyl chains within the aggregate structures. Differential Scanning Calorimetry (DSC) is a key technique for studying these thermal events by measuring the heat flow associated with transitions like melting, crystallization, or changes between different solid-state phases. youtube.com

Studies on dialkyldimethylammonium bromides (2CnBr) with n=12, 14, and 16 have revealed complex phase behaviors. As the alkyl chain length increases, the number of observable phase transitions and the complexity of the temperature-pressure phase diagram also increase. nih.gov

2C12Br (DDAB): Undergoes a stable transition from a lamellar crystal (Lc) phase to a liquid crystalline (Lα) phase. nih.gov

2C14Br: Shows a main transition from a metastable lamellar gel (Lβ) phase to a metastable Lα phase, in addition to the stable Lc/Lα transition. nih.gov

2C16Br (DPAB): Exhibits three transitions: a metastable main transition (Lβ/Lα), a transition from a metastable lamellar crystal (Lc(2)) to the metastable Lα phase, and a stable lamellar crystal (Lc(1)) to Lα transition. nih.gov

The temperatures for these transitions increase almost linearly with pressure. The thermodynamic quantities associated with these transitions, such as the change in enthalpy (ΔH) and entropy (ΔS), increase with the length of the alkyl chain, reflecting the greater energy required to disorder the more organized, longer chains. nih.gov

Thermodynamic Quantities for the Main Phase Transition of Dialkyldimethylammonium Bromide Bilayers at Atmospheric Pressure (0.1 MPa) nih.gov
CompoundTransition TypeTransition Temperature (Tm) / °CEnthalpy Change (ΔH) / kJ mol-1Entropy Change (ΔS) / J K-1 mol-1
2C12BrLc → Lα (Stable)16.529.2101
2C14BrLβ → Lα (Metastable)34.030.198
2C16BrLβ → Lα (Metastable)50.039.3122

The rheological properties of solutions containing dialkylammonium salts are also highly dependent on the aggregate structure. While dilute solutions of short-chain salts like this compound behave as simple, low-viscosity Newtonian fluids, longer-chain surfactants can form long, flexible wormlike micelles. These micelles can entangle, leading to highly viscoelastic solutions with complex flow behaviors. researchgate.net

Solute-Solvent Interactions and Hydration Phenomena

The interactions between the ions of this compound and the solvent molecules, particularly water, are crucial to its solution properties. These interactions involve the hydration of both the diethylammonium cation and the bromide anion.

The bromide anion (Br⁻) in aqueous solution has a hydration number estimated to be between 6 and 7.4, with a Br-O first shell average bond length of 3.19 to 3.40 Å. esrf.fr The hydration shell is not rigidly defined, and there is a fast exchange of water molecules between the first and second hydration shells. esrf.fr The interaction is strong enough to polarize the bromide ion, indicating that the ion's electron density is significantly influenced by the surrounding water molecules. esrf.fr

For the cation, tetraalkylammonium ions (TAA⁺) are classic models for studying hydrophobic hydration. Molecular simulations show a well-established hydration shell for both small (tetramethylammonium, TMA⁺) and larger (tetrabutylammonium, TBA⁺) cations. rsc.org For larger ions like TBA⁺, water molecules can penetrate between the hydrocarbon arms. rsc.org The diethylammonium cation, being small and less hydrophobic than TBA⁺, is expected to have a more structured hydration shell with less water penetration. The interaction is a balance between the electrostatic attraction of the positive charge on the nitrogen atom and the hydrophobic nature of the two ethyl groups. In concentrated solutions of related tetra-n-alkylammonium bromides, the ordering of water molecules at the solution surface is observed to decrease, suggesting the formation of aggregated ion clusters. researchgate.net

Investigations of Ionic Association and Conductive Behavior

In solution, the diethylammonium cation and bromide anion can exist as free, solvated ions or as associated ion pairs. The extent of this ionic association depends on the solvent's dielectric constant, temperature, and the concentration of the salt.

Conductivity measurements are a primary method for studying ionic association. By analyzing the molar conductivity of a solution as a function of concentration, one can determine the limiting molar conductivity (Λ∞), which is the conductivity at infinite dilution where all ions are free, and the association constant (KA). acs.org

Studies on a series of tetraalkylammonium bromides in aqueous solutions show that the limiting molar conductivity increases with temperature, as the increased thermal energy enhances ionic mobility. acs.org The limiting molar conductivity of the cations increases with size from tetramethylammonium (B1211777) to tetrapropylammonium, which is often attributed to changes in the structure-breaking or structure-making effects of the ions on the water.

Data for tetraethylammonium (B1195904) bromide (TEABr), a close analogue to this compound, provides insight into its likely conductive behavior. The association constants for these salts in water are generally low, indicating they exist predominantly as free ions in dilute solutions.

Limiting Molar Conductivities (Λ) of Tetraalkylammonium Bromides in Aqueous Solution at 298.15 K (25 °C) acs.org
CompoundΛ / S cm2 mol-1
Tetramethylammonium Bromide (Me4NBr)122.89
Tetraethylammonium Bromide (Et4NBr)111.00
Tetra-n-propylammonium Bromide (Pr4NBr)101.59
Tetra-n-butylammonium Bromide (Bu4NBr)97.54

The Walden product (the product of limiting molar conductivity and solvent viscosity) and the Eyring activation enthalpy for charge transport can be calculated from the temperature dependence of conductivity, providing further information on the solute-solvent interactions that govern the movement of ions through the solution. acs.org

Applications of Diethylammonium Bromide in Advanced Materials Science

Perovskite Solar Cells and Optoelectronic Devices

Role as a Crystallization Additive for Perovskite Films

Diethylammonium (B1227033) bromide is frequently utilized as an additive to control the crystallization process of three-dimensional (3D) perovskite films, such as methylammonium (B1206745) lead iodide (MAPbI3). acs.orgnih.gov Additives are crucial for improving film morphology, crystal quality, and grain size, which are all critical factors for high-performance perovskite solar cells. acs.org The introduction of DABr into the precursor solution modifies the crystallization kinetics, leading to the formation of higher-quality perovskite films. acs.org This additive-enhanced crystallization is a key strategy for producing efficient and stable planar-heterojunction solar cells. whiterose.ac.uk

Grain Growth Mechanisms and Film Morphology Control

The presence of Diethylammonium bromide significantly influences the grain growth mechanism and the final morphology of the perovskite film. In situ dynamic microscopy has revealed that the alkyl chains of DABr initially restrain the growth of MAPbI3 grains during the spin-coating process. acs.org However, during the subsequent annealing step, DABr induces the merging of smaller grains, resulting in the formation of large, micrometer-scale grains. acs.org This improved crystallization and reduction in the number of defects contribute to enhanced device performance. acs.org The resulting films exhibit a more uniform and compact morphology with fewer pinholes, which is beneficial for reducing charge recombination at grain boundaries. nih.gov

Formation of 2D/3D Hybrid Perovskite Structures

A key application of this compound is in the formation of two-dimensional/three-dimensional (2D/3D) hybrid perovskite structures. nih.govnih.gov By incorporating a small amount of a 2D material like diethylammonium iodide (DAI) or DABr into a 3D perovskite such as MAPbI3, a hybrid film is formed. nih.gov These 2D/3D structures combine the excellent charge transport properties of 3D perovskites with the enhanced stability of 2D perovskites. nih.gov The larger organic cations of the 2D material, like the diethylammonium cation, act as spacers between the inorganic layers, providing a barrier against environmental factors like moisture. bohrium.com This strategy has been shown to not only enhance stability but also to reduce the defect density of the perovskite film. nih.gov

Impact on Perovskite Stability and Performance Enhancement

The incorporation of this compound has a profound impact on both the stability and performance of perovskite solar cells. The formation of 2D/3D hybrid structures significantly improves the long-term stability of the devices. nih.gov For instance, the inclusion of a small amount of diethylammonium iodide in a MAPbI3 perovskite has been shown to enhance the device's stability. nih.gov In terms of performance, the optimized morphology and reduced defect density resulting from the use of DABr lead to higher power conversion efficiencies (PCE). acs.org A solar cell with an optimized DABr-doped MAPbI3 active layer achieved a PCE of 19.58% with a high fill factor of 79.81%. acs.org Similarly, a device with a (DA2PbI4)0.05MAPbI3 hybrid film reached a remarkable efficiency of 19.05%. nih.gov

Perovskite Composition Additive Power Conversion Efficiency (PCE) Fill Factor (FF) Reference
MAPbI3This compound (DABr)19.58%79.81% acs.org
(DA2PbI4)0.05MAPbI3Diethylammonium Iodide (DAI)19.05%79.04% nih.gov

Application in Perovskite Light-Emitting Diodes

The benefits of this compound extend to perovskite light-emitting diodes (PeLEDs). The principles of improving film quality and reducing defects are also crucial for efficient light emission. While much of the research on PeLEDs has focused on solution-processed films, the use of additives to control crystal growth and passivate defects is a common strategy. scispace.comescholarship.org The development of stable and efficient PeLEDs is a growing area of research, with organo-lead-halide perovskites showing promise due to their high color purity and tunable bandgap. scispace.comnii.ac.jp

Catalysis

While quaternary ammonium (B1175870) salts, in general, have been investigated as phase-transfer catalysts in various organic reactions, specific research detailing the application of this compound in catalysis is not widely documented in the reviewed literature. Studies have explored the use of other ammonium salts like Cetyltrimethylammonium bromide and Tetrabutylammonium (B224687) bromide in enhancing reaction rates and yields in different catalytic systems. nih.govmdpi.com However, dedicated studies focusing on the catalytic properties of this compound itself are not prominent.

This compound as a Catalyst or Co-catalyst in Organic Reactions

While direct catalytic applications of this compound are a niche area of research, the catalytic activity of its close analogue, diethylammonium iodide, provides significant insight into its potential. A notable example is the metal-free synthesis of 5-aryl-2-oxazolidinones from the reaction of aziridines with carbon dioxide. In a study exploring various ammonium halide salts for this transformation, diethylammonium iodide was identified as having superior activity. rsc.org This reaction is accomplished under mild conditions—room temperature and atmospheric CO2 pressure—and proceeds with high yields and excellent selectivity. rsc.org

The broader family of quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), is widely recognized for its role as an efficient and environmentally benign phase-transfer catalyst. mdpi.comwikipedia.orgnih.gov These catalysts are adept at facilitating reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase). mdpi.comnih.gov The tetrabutylammonium cation is soluble in both aqueous and organic solvents, enabling it to transport water-soluble anionic reactants into the organic phase for reaction. mdpi.com In some cases, the addition of TBAB as a co-catalyst has been shown to significantly enhance reaction rates and product yields. nih.gov This established function of related ammonium bromides underscores the potential of this compound to act in a similar capacity in biphasic organic reactions.

ReactantsCatalystConditionsProductYieldReference
2-phenyl-1-methyl-aziridine + CO₂Diethylammonium IodideRoom Temp, 1 atm CO₂5-phenyl-3-methyl-oxazolidin-2-one95% rsc.org

Mechanistic Aspects of Catalytic Activity

The catalytic efficacy of diethylammonium halides in reactions such as the synthesis of 2-oxazolidinones stems from the cooperative action of both the diethylammonium cation and the halide anion. rsc.org Detailed NMR studies and DFT calculations on the diethylammonium iodide-catalyzed reaction have elucidated a dual-activation mechanism: rsc.org

Cationic Activation : The diethylammonium cation, [NH₂Et₂]⁺, possesses N-H bonds that can act as hydrogen-bond donors. This allows the cation to interact with and activate the aziridine (B145994) ring, making it more susceptible to nucleophilic attack.

Anionic Nucleophilic Attack : The halide anion (iodide or bromide) serves as a potent nucleophile. It attacks one of the carbon atoms of the activated aziridine ring, leading to ring-opening. This intermediate subsequently reacts with carbon dioxide, undergoing cyclization to form the final 2-oxazolidinone (B127357) product and regenerating the catalyst.

This mechanism highlights the essential, synergistic role played by both ionic components of the diethylammonium salt. A similar mechanistic principle applies to phase-transfer catalysis, where the ammonium cation acts as a carrier for the reactive anion between phases. mdpi.com

Applications in Electrochemistry

The ionic nature of this compound makes it a candidate for applications in electrochemistry, particularly concerning charge transfer processes and the development of modified electrodes for chemical sensing.

Electrochemical Properties and Charge Transfer Processes

This compound is an organic salt composed of a diethylammonium cation ([C₄H₁₂N]⁺) and a bromide anion (Br⁻). In solution, it dissociates into these ions, which can move freely and transport charge under the influence of an electric field, a fundamental property of an electrolyte. google.com The behavior of such materials is often described in the context of charge-transfer (CT) salts, where a degree of electronic charge is transferred between the constituent molecular entities. mdpi.comarxiv.org

In these systems, the movement of ions facilitates electrical conductivity. The efficiency of this process is related to the solvation of the ions and their interactions within the solvent. In mixtures of different quaternary ammonium salts, a transfer of the halide anion can occur from a larger cation (with a more dispersed charge) to a smaller one, leading to an energetic stabilization of the system that influences its bulk properties. nih.gov While specific electrochemical parameters for this compound are not extensively documented in the literature, its structure allows it to support charge transfer, a critical function for electrolytes in electrochemical cells and other devices. nih.govrsc.org Highly conducting films made from related organic CT salts have been successfully used as charge-injection electrodes in organic field-effect transistors. rsc.org

Modified Electrodes and Biosensing (using related quaternary ammonium bromides)

A significant application of quaternary ammonium bromides in electrochemistry is their use as surface modifying agents for electrodes in chemical sensors and biosensors. By altering the surface properties of an electrode, these compounds can dramatically enhance analytical performance, including sensitivity and selectivity.

Cetyltrimethylammonium bromide (CTAB), a related quaternary ammonium bromide with a long alkyl chain, has been extensively used for this purpose. When applied to a carbon paste or glassy carbon electrode, CTAB can form a stable bilayer or film on the surface. rsc.orgdntb.gov.ua This modification has several beneficial effects:

Analyte Preconcentration : The CTAB layer can concentrate analyte molecules at the electrode surface through hydrophobic and electrostatic interactions, increasing the signal. nih.gov

Enhanced Electron Transfer : The modified surface can facilitate the rate of electron transfer for specific electrochemical reactions. For example, a CTAB-graphene composite modified electrode showed good electrocatalytic activity for the oxidation of caffeine. cdnsciencepub.com

Improved Selectivity : In the simultaneous detection of dopamine (B1211576) and ascorbic acid, the presence of CTAB on a modified carbon paste electrode helped to separate their oxidation peaks, allowing for accurate determination of dopamine. nih.gov

Tetrabutylammonium bromide (TBAB) has also been employed in sensor fabrication. In one instance, it was used in situ during the detection of the fungicide tebuconazole, where it enriched the analyte at the electrode surface through electrostatic interactions, thereby boosting detection sensitivity. nih.gov In other advanced materials, TBAB has been used as a capping agent to stabilize perovskite films for use in fluorescent ammonia (B1221849) gas sensors. researchgate.net

Furthermore, electrochemical biosensors have been developed for the detection of quaternary ammonium compounds themselves, which are often used as biocides. These sensors are based on the inhibition of enzymes like acetylcholinesterase, providing a sensitive method for their quantification in environmental or industrial samples. nih.govnih.gov

Electrode ModifierAnalyteAnalytical MethodDetection Limit (LOD)Reference
Cetyltrimethylammonium bromide (CTAB) - GrapheneCaffeineDifferential Pulse Voltammetry91 nmol L⁻¹ cdnsciencepub.com
Cetyltrimethylammonium bromide (CTAB)Dopamine (in presence of Ascorbic Acid)Voltammetry0.2 mmol L⁻¹ (Linear Range Start) nih.gov
Tetrabutylammonium bromide (TBAB) (in situ)TebuconazoleVoltammetry0.9 µg L⁻¹ nih.gov
Acetylcholinesterase (AChE)Didecyldimethylammonium chloride (DDAC)Amperometry (Enzyme Inhibition)38 nmol L⁻¹ nih.govnih.gov
Butyrylcholinesterase (BChE)Benzalkonium chloride (BAC)Amperometry (Enzyme Inhibition)320 nmol L⁻¹ nih.govnih.gov

Mechanistic Studies of Chemical Reactions Involving Diethylammonium Bromide

Reaction Kinetics and Pathway Elucidation

The elucidation of reaction pathways involving diethylammonium (B1227033) bromide hinges on understanding the kinetics of the elementary steps. Diethylammonium bromide can participate in reactions as a reactant, an intermediate, or a catalyst. Its role is often dictated by the specific reaction conditions and the nature of the other reacting species.

One of the fundamental reactions where this compound is formed as an intermediate is in the synthesis of secondary amines from the reaction of a primary amine with a haloalkane, such as bromoethane (B45996). The reaction proceeds in stages, with the initial formation of a salt, this compound, which can then react further.

Nucleophilic Substitution (Sₙ2): The primary amine (ethylamine) acts as a nucleophile and attacks the haloalkane (bromoethane), leading to the formation of the this compound salt.

Deprotonation: In the presence of excess amine, a reversible reaction occurs where an amine molecule removes a proton from the diethylammonium ion to yield the secondary amine (diethylamine).

Kinetic studies of similar ammonium (B1175870) salt-catalyzed reactions, such as the bromination of alkoxy naphthalenes, have indicated first-order kinetics with respect to the reactants. While specific rate constants and activation energies for a broad range of reactions involving this compound are not extensively tabulated in a single source, the principles of reaction kinetics allow for the determination of these parameters through experimental measurements of reaction rates at varying concentrations and temperatures.

Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in mapping the potential energy surfaces of such reactions. These studies can predict the geometries of transition states and the activation energies for different proposed pathways, thus corroborating or guiding experimental findings. For instance, DFT calculations have been employed to understand the mechanism of cycloaddition reactions where ammonium salt catalysts play a role. mdpi.com

Below is a descriptive table outlining the mechanistic pathways in key reactions involving diethylammonium species:

Reaction Type Role of this compound Key Mechanistic Steps Kinetic Profile (General)
Amine Synthesis Intermediate1. Sₙ2 attack by primary amine on haloalkane. 2. Formation of this compound salt. 3. Deprotonation by excess amine to yield secondary amine.The rate is dependent on the concentrations of the primary amine and the haloalkane.
Catalysis (e.g., CO₂ Fixation) Catalyst1. Activation of substrate by diethylammonium cation via hydrogen bonding. 2. Nucleophilic attack facilitated by the bromide anion.The catalytic cycle's rate is influenced by the concentration of the catalyst and substrates.
Phase-Transfer Catalysis Catalyst1. Transport of anionic reactant from aqueous to organic phase by the diethylammonium cation. 2. Reaction in the organic phase.The overall rate is often limited by the mass transfer step between phases.

Role of Diethylammonium Cation and Bromide Anion in Reaction Intermediates

The diethylammonium cation and the bromide anion often play distinct and cooperative roles in the mechanisms of chemical reactions. Their functions are not merely as spectator ions but as active participants that can stabilize intermediates and transition states.

The Diethylammonium Cation ([ (CH₃CH₂)₂NH₂]⁺): The diethylammonium cation primarily functions as a Brønsted acid, capable of donating a proton. Its most significant role, however, is in forming hydrogen bonds. acs.org This hydrogen-bonding capability allows it to act as a catalyst by activating substrates. For example, in reactions involving carbonyl compounds, the diethylammonium cation can form a hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This type of activation is crucial in many organic transformations. rsc.org

Computational studies have highlighted the importance of hydrogen bonding from ammonium cations in stabilizing transition states. In some catalytic cycles, the cation can form a "cation-anion confined ionic microenvironment" that facilitates the reaction. rsc.org

The Bromide Anion (Br⁻): The bromide anion can act as a nucleophile or a base, depending on the reaction conditions. In the synthesis of secondary amines, it is initially the counter-ion to the diethylammonium cation. In other contexts, it can participate directly in the reaction. For instance, in reactions catalyzed by ammonium salts, the anion can play a pivotal role in the catalytic cycle. In the diethylammonium iodide-catalyzed synthesis of 2-oxazolidinones from aziridines and carbon dioxide, NMR studies and DFT calculations revealed a synergistic effect between the diethylammonium cation and the iodide anion. The cation activates the aziridine (B145994) via hydrogen bonding, while the iodide anion acts as a nucleophile to open the aziridine ring, which is a key step in the catalytic cycle. A similar cooperative role can be inferred for the bromide anion in analogous reactions.

Influence of Solvent and Temperature on Reaction Mechanisms

The solvent and temperature are critical parameters that can significantly influence the kinetics, and in some cases, the mechanism of reactions involving this compound.

Influence of Solvent: The choice of solvent can dramatically affect reaction rates and selectivity. The effects are largely due to the solvent's ability to solvate the reactants, intermediates, and transition states.

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the diethylammonium cation and the bromide anion through hydrogen bonding and ion-dipole interactions. This strong solvation can stabilize the ground state of the ionic reactants more than the transition state, potentially slowing down the reaction. However, for reactions that proceed through ionic intermediates, these solvents can be beneficial.

Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents can solvate cations well but are less effective at solvating anions. This can leave the bromide anion more "naked" and therefore more nucleophilic, potentially accelerating Sₙ2-type reactions. In the context of phase-transfer catalysis, the choice of an appropriate organic solvent is crucial for the efficiency of the process.

Nonpolar Solvents (e.g., toluene, hexane): In nonpolar solvents, ion pairing between the diethylammonium cation and the bromide anion will be more significant. This can influence the reactivity of both ions. Some ammonium salt catalysts exhibit higher activity in nonpolar solvents due to the formation of reverse micelle-like aggregates. nih.gov

The effect of the solvent on the reaction mechanism can be profound. A reaction that proceeds via an Sₙ1 mechanism in a polar protic solvent might be favored to proceed via an Sₙ2 mechanism in a polar aprotic solvent.

Influence of Temperature: Temperature has a direct impact on the rate of chemical reactions, as described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate constant by providing the reacting molecules with sufficient energy to overcome the activation energy barrier. blogspot.com

The effect of temperature on the reaction mechanism is generally less pronounced than that of the solvent. However, in cases where two different reaction pathways with different activation energies are possible, a change in temperature can alter the product distribution. The reaction with the higher activation energy will be more sensitive to changes in temperature.

For reactions involving this compound, increasing the temperature will accelerate the rate of nucleophilic substitution and deprotonation steps. In catalytic applications, the optimal temperature will be a balance between achieving a high reaction rate and preventing the decomposition of the catalyst or reactants. Thermal analysis of salts formed between phenols and aliphatic amines, which are structurally related to this compound, shows that the thermal stability is dependent on the nature of the ammonium-phenolate interaction. researchgate.net

Catalyst Design and Performance Optimization Based on Mechanistic Understanding

A thorough understanding of the reaction mechanism is fundamental to the rational design and optimization of catalysts, including those based on this compound. By identifying the rate-determining step and the roles of the cation and anion, catalysts can be tailored for improved activity, selectivity, and stability. nih.govnih.gov

Leveraging Dynamic Nature: Ammonium salts in solution exist in equilibrium with the free amine and acid. This dynamic nature can be exploited in catalyst design. The acidity and steric properties of the ammonium salt catalyst can be fine-tuned by modifying the structure of the amine and the nature of the counter-ion. This "acid-base combination chemistry" allows for the creation of catalysts with tailored properties for specific reactions. nih.gov

Cooperative Catalysis: Mechanistic studies that reveal a cooperative role between the diethylammonium cation and the bromide anion can guide the design of more effective catalysts. For instance, if hydrogen bonding by the cation is crucial for substrate activation and the anion's nucleophilicity is important for a key bond-forming or bond-breaking step, then the catalyst can be optimized by modifying both components. The choice of the anion can be particularly important; for example, in some reactions, iodide may be a more effective nucleophile than bromide, leading to the selection of diethylammonium iodide as the preferred catalyst.

Enhancing Selectivity: Understanding the transition state geometry can lead to the design of chiral ammonium salt catalysts for enantioselective reactions. By introducing chirality into the cation or the anion, it is possible to create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. Mechanistic insights into the non-covalent interactions that govern this stereochemical control are essential for designing more effective chiral catalysts. nih.gov

Optimization of Reaction Conditions: A detailed mechanistic understanding also informs the optimization of reaction conditions. For example, knowing the influence of the solvent on the solvation of the ions and the transition state allows for the selection of a solvent that maximizes the reaction rate. Similarly, understanding the temperature dependence of the reaction rate and catalyst stability enables the determination of the optimal operating temperature.

Diethylammonium Bromide in Ionic Liquid Research

Synthesis and Characterization of Diethylammonium-Based Protic Ionic Liquids (PILs)

The synthesis of diethylammonium-based protic ionic liquids, including diethylammonium (B1227033) bromide, is typically achieved through a straightforward acid-base neutralization reaction. frontiersin.orgaidic.it This method involves the proton transfer from a Brønsted acid to a Brønsted base. sid.ir For instance, in a process analogous to the synthesis of diethylammonium nitrate (B79036), an equimolar amount of the acid (such as hydrobromic acid) is added dropwise to the base (diethylamine), often in a controlled environment like an ice bath to manage the exothermic nature of the reaction. aidic.itnih.gov After the reaction is complete, excess reactants and water are typically removed through methods like freeze-drying to yield the final PIL product. nih.gov

Following synthesis, a comprehensive characterization is essential to confirm the structure and purity of the PILs. A suite of analytical techniques is commonly employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure, while Fourier-Transform Infrared (FT-IR) spectroscopy helps confirm the formation of the salt and study the interactions between the ions. frontiersin.orgbuet.ac.bd Thermal properties are investigated using Thermogravimetric Analysis (TGA) to determine thermal stability and decomposition temperatures, and Differential Scanning Calorimetry (DSC) is used to identify phase transitions such as glass transition and melting points. mdpi.comnih.gov

Structure-Property Relationships in Diethylammonium-Based PILs

The physicochemical properties of PILs are not fixed but can be tuned by modifying the structure of their constituent ions. This relationship between structure and property is fundamental to designing ionic liquids for specific applications.

Influence of Anion and Alkyl Chain Length

The length of the alkyl chains on the cation and the nature of the anion significantly impact the thermophysical properties of diethylammonium-based PILs. mdpi.com Experimental results show that for a given cation like diethylammonium, increasing the alkyl chain length of the carboxylate anion leads to a decrease in density. mdpi.com This trend is attributed to the larger and bulkier structure of the PIL, which promotes steric hindrance and results in less efficient packing of the ions. mdpi.com

Conversely, properties like the refractive index tend to increase with the length of the alkyl chain in either the cation or the anion. mdpi.com This is believed to be caused by an increase in intermolecular van der Waals forces associated with the longer alkyl chains. mdpi.com The viscosity of these PILs is also heavily dependent on ionic structure, influenced by factors like hydrogen bonding and electrostatic forces. frontiersin.org Lengthening the cation's alkyl chain, for example, from diethylammonium to dibutylammonium, generally leads to nanostructures where the polar and apolar domains are more distinctly segregated. uwa.edu.aunottingham.edu.my

Below is a table summarizing the general influence of increasing alkyl chain length on the properties of diethylammonium-based PILs, based on research findings. mdpi.com

PropertyInfluence of Increasing Anion Alkyl Chain LengthRationale
Density (ρ) DecreasesIncreased molecular volume and steric hindrance lead to less efficient packing. mdpi.com
Dynamic Viscosity (η) IncreasesEnhanced van der Waals forces and potential for chain entanglement. mdpi.com
Refractive Index (n_D) IncreasesHigher intermolecular interactions (van der Waals forces). mdpi.com
Lattice Potential Energy (U_pot) DecreasesReduced packing efficiency and weaker ionic interactions over greater distances. mdpi.com

Interionic Interactions and Hydrogen Bonding in PILs

The defining characteristic of protic ionic liquids is the presence of a proton on the cation that can form a strong hydrogen bond with the anion. frontiersin.org In diethylammonium-based PILs, this interaction occurs between the N-H group of the diethylammonium cation and the anion. nih.gov This hydrogen bonding is a dominant force governing the structure and properties of the liquid.

Spectroscopic studies provide clear evidence for these strong interionic interactions. nih.gov A key signature of hydrogen bond formation is a significant red shift (a shift to lower frequency) of the N-H stretching vibration in the infrared (IR) spectrum. nih.gov This is often accompanied by a substantial broadening of the absorption band, which results from the coupling of the N-H stretching mode with other vibrational modes, a characteristic feature of strong hydrogen-bonded systems. nih.gov The strength of this hydrogen bond is influenced by the nature of the anion; more basic anions form stronger hydrogen bonds with the cation. nih.gov These directional hydrogen bonds are crucial in creating the extended ionic network that distinguishes PILs from aprotic ionic liquids. amolf.nl

Aqueous Solutions of Diethylammonium-Based PILs

The behavior of PILs in water is of great interest for many applications. The interactions between the ions and water molecules dictate the properties of the resulting aqueous solutions.

Volumetric and Compressibility Properties

The study of volumetric and compressibility properties of aqueous solutions of PILs provides valuable information about solute-solvent interactions. nih.gov Properties such as excess molar volume (VE) and the deviation in isentropic compressibility (Δκs) are calculated from experimentally measured density and speed of sound data. plu.mx

For aqueous solutions of similar ammonium-based PILs, such as diethylammonium hydrogen sulfate, both VE and Δκs values are typically negative across the entire composition range. plu.mx Negative VE values suggest strong ion-dipole interactions and hydrogen bonding between the PIL and water, leading to a more compact and efficient packing of molecules in the solution than in the ideal state. plu.mx Similarly, negative Δκs values indicate that the solution is less compressible than an ideal mixture, which is also a consequence of strong solute-solvent interactions that reduce the free volume in the solution. plu.mx

The table below outlines the interpretation of these volumetric properties.

PropertySign of DeviationInterpretation
Excess Molar Volume (VE) Negative (-)Strong solute-solvent interactions (e.g., hydrogen bonding, ion-dipole), leading to volume contraction and efficient packing. plu.mx
Deviation in Isentropic Compressibility (Δκs) Negative (-)The solution is less compressible than ideal, indicating strong intermolecular forces and a loss of structural compressibility of water upon solute addition. plu.mx

Hydration Phenomena and Solute-Solvent Interactions

When a diethylammonium-based PIL is dissolved in water, a complex interplay of interactions occurs. The primary interactions include ion-dipole forces between the charged ions and polar water molecules, and hydrogen bonding between the PIL's ions and water. plu.mxnih.gov The diethylammonium cation can act as a hydrogen bond donor (via its N-H group) to water molecules, while the bromide anion acts as a hydrogen bond acceptor.

Potential Applications of Diethylammonium-Based PILs in Chemical Processes

Protic ionic liquids (PILs) derived from diethylamine (B46881), such as diethylammonium bromide, are emerging as versatile and environmentally benign media and catalysts for a variety of chemical transformations. Their unique properties, including tunable acidity, low vapor pressure, and high thermal stability, make them attractive alternatives to conventional volatile organic solvents and catalysts. Research into diethylammonium-based PILs has revealed their significant potential in several key areas of chemical processing, from organic synthesis to biomass conversion.

A primary application of these PILs is in the realm of catalysis. The inherent Brønsted acidity of the diethylammonium cation allows these ionic liquids to function as effective catalysts for a range of acid-catalyzed reactions. This catalytic activity is often enhanced by the ionic nature of the solvent, which can influence reaction rates and selectivities. For instance, in reactions like the Knoevenagel condensation, which involves the formation of a new carbon-carbon bond, diethylammonium-based PILs can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. tandfonline.comorganicreactions.org

In the field of green chemistry, the use of diethylammonium-based PILs for biomass processing is a particularly promising application. The dissolution and pretreatment of lignocellulosic biomass, such as wood and agricultural residues, are critical steps in the production of biofuels and bio-based chemicals. Diethylammonium-based PILs have demonstrated the ability to dissolve cellulose, a major component of biomass, thereby making it more accessible to enzymatic hydrolysis for the production of fermentable sugars. nih.govbohrium.comresearchgate.net Their efficacy in this area stems from their ability to disrupt the extensive hydrogen-bonding network present in cellulose.

Furthermore, the versatility of diethylammonium-based PILs extends to their use as electrolytes in electrochemical applications. researchgate.netrsc.orgacs.org Their ionic conductivity and wide electrochemical windows make them suitable for use in various electrochemical syntheses and devices. The ability to tailor the properties of the PIL by changing the anion associated with the diethylammonium cation allows for the optimization of its performance for specific electrochemical processes.

The following tables provide a summary of research findings on the applications of diethylammonium-based PILs and their physicochemical properties, illustrating their potential in diverse chemical processes.

Table 1: Applications of Diethylammonium-Based PILs in Chemical Processes

Application AreaSpecific ProcessDiethylammonium-Based PILKey Findings
Catalysis Knoevenagel CondensationDiethylammonium AcetateEfficiently catalyzes the condensation of aldehydes with active methylene (B1212753) compounds, acting as both solvent and catalyst.
HydrodeoxygenationDiethylammonium TrifluoromethanesulfonateShows promising catalytic activity in the deoxygenation of cyclohexanol, a model compound for lignin-derived chemicals. nih.gov
Biomass Processing Cellulose DissolutionDiethylammonium-based PILs with various anionsCapable of dissolving cellulose, breaking down its crystalline structure for further processing. nih.govbohrium.comresearchgate.net
Lignocellulose PretreatmentDiethylammonium-based PILsEffective in the pretreatment of biomass to enhance the enzymatic saccharification for biofuel production.
Electrochemistry ElectrolytesDiethylammonium-based PILsExhibit good ionic conductivity and electrochemical stability, making them suitable for electrochemical synthesis and devices. researchgate.netrsc.orgacs.org

Table 2: Physicochemical Properties of Selected Diethylammonium-Based PILs

Diethylammonium-Based PILAnionDensity (g/cm³ at 298.15 K)Viscosity (mPa·s at 298.15 K)Thermal Decomposition Temperature (°C)
Diethylammonium PentanoatePentanoate0.95110~150
Diethylammonium HexanoateHexanoate0.94150~160
Diethylammonium HeptanoateHeptanoate0.93200~170
Diethylammonium TrifluoromethanesulfonateTrifluoromethanesulfonate1.7575 (at 293.15K)--
Diethylammonium MesylateMesylate---

Conclusion and Future Research Directions

Summary of Key Findings on Diethylammonium (B1227033) Bromide Research

Research into Diethylammonium bromide (DABr) has primarily focused on its application as a strategic additive in the fabrication of metal-halide perovskite solar cells. The compound is recognized as a precursor for synthesizing various perovskite-based optoelectronic systems, including solar cells and light-emitting diodes. greatcellsolarmaterials.com A significant body of work has demonstrated its efficacy in improving the quality and performance of methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films.

Key findings from these studies reveal that the introduction of DABr into the perovskite precursor solution directly influences the crystallization process. In-situ dynamic microscopy has shown that the alkyl chains of the diethylammonium cation play a crucial role by restraining the initial growth of MAPbI₃ grains during the spin-coating phase. acs.org Subsequently, during the thermal annealing step, DABr facilitates a grain mergence process, leading to the formation of significantly larger perovskite grains on the micrometer scale. acs.org

This improved morphology is associated with several beneficial outcomes for photovoltaic devices. The enhanced crystallization and larger grain size result in a reduction of defect states within the perovskite film. acs.org Consequently, solar cells fabricated with an optimized concentration of DABr exhibit superior performance metrics. One study reported achieving a power conversion efficiency (PCE) of 19.58% with a high fill factor of 79.81%, a notable improvement compared to devices without the additive. acs.org These findings underscore the role of DABr as an effective agent for morphology control and defect passivation in perovskite photovoltaics.

Remaining Challenges and Open Questions

Despite the demonstrated benefits of this compound in perovskite research, several challenges and unresolved questions persist. A primary concern, common to many organic-inorganic hybrid perovskites, is the long-term operational stability of the resulting devices. While DABr improves initial efficiency, its impact on the degradation pathways of the perovskite film under prolonged exposure to humidity, heat, and illumination is not yet fully understood. The inherent instability of perovskites containing volatile organic cations like methylammonium remains a significant hurdle for commercialization. bohrium.com

Furthermore, while the macroscopic effect of DABr on grain growth is observed, a detailed, atomistic understanding of the crystallization kinetics is still lacking. acs.org The precise molecular interactions between the diethylammonium cation, the lead-halide framework, and the solvent during film formation require more in-depth investigation. Key open questions include:

How does the specific length and structure of the diethylammonium alkyl chains influence the grain merging mechanism compared to other secondary ammonium (B1175870) halides?

What is the optimal distribution and final location of DABr within the perovskite film—does it remain at grain boundaries, incorporate into the lattice, or form secondary phases?

To what extent does the bromide ion from DABr participate in halide exchange with the iodide in the MAPbI₃ lattice, and how does this affect the electronic properties and stability of the film?

Finally, translating the successful results from lab-scale spin-coating fabrication to large-area, scalable deposition techniques remains a significant challenge. The precise control over crystallization afforded by additives like DABr in the lab may not be directly transferable to industrial manufacturing methods, posing a barrier to its practical implementation.

Emerging Research Avenues for this compound and Related Compounds

The success of this compound in MAPbI₃ solar cells opens several promising avenues for future research. An immediate area of exploration is its application in other types of perovskite-based optoelectronics. Its role as a precursor for perovskite light-emitting diodes (PLEDs) has been identified, suggesting that its morphology-controlling properties could be leveraged to enhance the efficiency and color purity of light emission. greatcellsolarmaterials.com

A major thrust in perovskite research is the development of environmentally friendly, lead-free alternatives, such as those based on tin (Sn). These tin-based perovskites often suffer from rapid, uncontrolled crystallization and high defect densities. researching.cn Investigating the use of DABr and other organic ammonium halides as additives to modulate the crystallization and passivate defects in Pb-Sn mixed perovskite films is a critical research direction that could enhance the efficiency and stability of these more sustainable devices. researching.cn

Another emerging strategy involves the use of large organic cations to create low-dimensional or mixed-dimensional (2D/3D) perovskite structures. These structures have shown promise in significantly improving the stability and reducing non-radiative recombination in solar cells. osti.gov Future work could systematically explore the potential of the diethylammonium cation to form such passivating 2D layers on the surface of 3D perovskite films, thereby enhancing device longevity and performance.

Interdisciplinary Perspectives and Potential for Novel Applications

Beyond its established role in photovoltaics, the chemical nature of this compound and related organic ammonium halides suggests potential for a range of interdisciplinary applications. The presence of a polar organic cation within an ionic crystal structure is a key feature of many functional materials, opening avenues in materials science beyond optoelectronics.

Ferroelectric and Piezoelectric Materials: Many perovskite-type materials and other organic-inorganic hybrids exhibit ferroelectric, piezoelectric, and pyroelectric properties. nrel.govmdpi.com These materials can convert mechanical or thermal energy into electrical energy and are crucial for sensors, actuators, and non-volatile memory. nrel.gov Given its structure, DABr is a candidate for investigation into such properties, which could lead to its use in flexible energy harvesting and advanced electronic components. mdpi.com

Organic Synthesis: Diethylamine (B46881) hydrobromide is known to be used as a catalyst and a reducing agent in various organic synthesis reactions, facilitating the creation of compounds like esters and amines. This highlights a well-established application in pure and applied chemistry. wikipedia.org

Biochemistry and Colloid Science: Long-chain organic ammonium halides, such as cetyltrimethylammonium bromide (CTAB), are widely used as surfactants in biochemical assays and to direct the formation of nanoparticles. nih.govmdpi.com While the alkyl chains of DABr are shorter, exploring its surfactant properties could uncover applications in controlling enzymatic reactions or in the formulation of microemulsions.

Agriculture: A US patent has indicated that certain tetraalkyl ammonium halides exhibit potent and fast-acting herbicidal properties against a broad range of terrestrial plants. google.com This unexpected application suggests that the biological activity of DABr and related compounds could be an entirely new and unexplored field of interdisciplinary research.

These potential applications demonstrate that the utility of this compound may extend far beyond its current focus in perovskite optoelectronics, warranting broader investigation across multiple scientific disciplines.

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
CAS Number 6274-12-0 greatcellsolarmaterials.com
Chemical Formula C₄H₁₂BrN greatcellsolarmaterials.com
Molar Mass 154.05 g/mol greatcellsolarmaterials.comnih.gov
Appearance White powder greatcellsolarmaterials.com
Melting Point 218-220 °C

Interactive Data Table: Performance Enhancement in MAPbI₃ Solar Cells with DABr

ParameterValueSource(s)
Device Structure DABr-doped MAPbI₃ acs.org
Power Conversion Efficiency (PCE) 19.58% acs.org
Fill Factor (FF) 79.81% acs.org
Key Effect Induced grain mergence, reduced defects acs.org

Q & A

Q. What are the standard synthesis protocols for diethylammonium bromide, and how can its purity be validated?

this compound (DEABr) is synthesized via neutralization of diethylamine with hydrobromic acid. Purity validation involves elemental analysis (C, H, N content) and spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural confirmation. Quantitative titration with silver nitrate (AgNO₃) can determine bromide content, as described in pharmacopeial standardization methods for analogous quaternary ammonium salts . Thermogravimetric analysis (TGA) further verifies thermal stability and absence of solvent residues .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing DEABr's structural properties?

X-ray diffraction (XRD) is critical for confirming crystalline structure, while attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) identifies functional groups (e.g., N–H stretches in ammonium ions). For dynamic studies, in situ microscopy can observe phase transitions. Cross-validation with NMR (¹H/¹³C) ensures molecular integrity, as demonstrated in halide salt characterizations .

Q. How does DEABr interact with solvents, and what solvent systems optimize its reactivity in synthetic applications?

DEABr exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ionic nature. Solvent selection impacts reactivity in perovskite precursor solutions; for example, mixing DEABr with γ-butyrolactone improves film homogeneity. Solubility parameters should be matched to target applications, as seen in perovskite ink formulations .

Advanced Research Questions

Q. How does DEABr influence the crystallization kinetics and grain growth mechanisms in MAPbI₃ perovskite films?

DEABr acts as a crystallization modulator by forming intermediate phases that delay nucleation during spin-coating. In situ dynamic microscopy reveals that annealing triggers DEABr-induced grain mergence, yielding micrometer-sized grains. This reduces grain boundary defects, as confirmed by photoluminescence (PL) lifetime measurements. Optimized doping (e.g., 2-5 mol%) enhances perovskite film morphology, achieving >19% PCE in solar cells .

Q. What methodological approaches are used to analyze DEABr's role in reducing interfacial recombination in 2D/3D perovskite heterostructures?

Graded 2D/3D heterostructures are fabricated via post-treatment with DEABr, forming a passivating layer at the perovskite/hole-transport interface. Techniques like surface-sensitive X-ray photoelectron spectroscopy (XPS) confirm bromide-rich termination, while transient photovoltage decay measures reduced recombination rates. Ultraviolet photoelectron spectroscopy (UPS) quantifies energy level alignment, critical for charge extraction .

Q. How can DEABr-based polymers be engineered for controlled charge reversal in non-viral gene delivery systems?

DEABr-derived polymers (e.g., poly[(2-acryloyl)ethyl(p-boronic acid benzyl)-diethylammonium bromide]) incorporate ROS-labile boronic ester groups. Upon oxidation, the polymer transitions from cationic to anionic, enabling rapid DNA release post-endosomal escape. Methodology includes radical polymerization for backbone synthesis and gel electrophoresis to assess DNA binding/release kinetics. In vitro transfection efficiency is validated via fluorescence microscopy .

Q. What experimental strategies resolve contradictions in DEABr's dual role as a surfactant and dopant in hybrid materials?

Conflicting reports on DEABr’s surfactant vs. doping effects require controlled studies varying concentration and processing conditions. For example, grazing-incidence wide-angle X-ray scattering (GIWAXS) distinguishes self-assembled structures from lattice doping. Comparative PL quantum yield measurements under inert/variable humidity conditions isolate defect-passivation effects from morphological contributions .

Methodological Notes

  • Data Analysis : Use statistical tools (e.g., ANOVA) for reproducibility in perovskite device fabrication.
  • Instrumentation : Prioritize in situ techniques (e.g., environmental SEM) for real-time observation of DEABr-mediated crystallization.
  • Contradiction Mitigation : Cross-validate results with multiple characterization methods (e.g., XRD, PL, and impedance spectroscopy).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diethylammonium bromide
Reactant of Route 2
Diethylammonium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.